molecular formula C8H20Cl2N2OS B1442927 4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride CAS No. 1311316-83-2

4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride

Cat. No. B1442927
M. Wt: 263.23 g/mol
InChI Key: UHKLYAAFRWJAFM-UHFFFAOYSA-N
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Description

Compounds with similar structures to “4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride” are often used in scientific research . They can have diverse applications, making them essential tools for studying molecular interactions and developing innovative solutions.


Molecular Structure Analysis

The molecular structure of similar compounds often includes a central carbon atom bonded to an amino group, a methyl group, and a more complex group . The InChI key can provide more specific information about the molecular structure .


Physical And Chemical Properties Analysis

Some physical and chemical properties of similar compounds include a molecular weight of around 175.1 to 243.1, a storage temperature of room temperature to 4 degrees Celsius, and a physical form of powder .

Scientific Research Applications

Synthesis and Antitumor Activity A research study explored the synthesis of tertiary aminoalkanol hydrochlorides, including compounds with structures similar to 4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride, and evaluated their antitumor activity. The compounds synthesized demonstrated crystalline structures and their properties were validated through H NMR and IR spectra. This research suggests potential antitumor applications of these compounds, though it's specific to the tertiary aminoalkanol hydrochlorides synthesized in the study (Isakhanyan et al., 2016).

Antimicrobial Activity Another study focused on synthesizing 4-thiomorpholin-4ylbenzohydrazide derivatives and assessing their antimicrobial properties. The study included a series of reactions involving thiomorpholine and various other compounds to produce these derivatives. The newly synthesized compounds were tested for their antimicrobial activity, indicating potential applications in combating microbial infections (Kardile & Kalyane, 2010).

Antibacterial Activity and DNA Cleavage Research on the synthesis of a 1,2,5-thiadiazole derivative involved evaluating its antibacterial inhibition and DNA cleavage potential. The study revealed that the compound had moderate inhibition against Mycobacteria tuberculosis and potential applications in medicinal fields, indicating its use in combating bacterial infections and its interaction with DNA (Mali et al., 2019).

Anti-inflammatory and Anti-radical Activity The synthesis of 5,6-dihydro-1,3-thiazin-4-one derivatives showcased their high anti-radical and anti-inflammatory activities. This research suggests potential applications of these derivatives in treating inflammatory conditions and combating free radicals, demonstrating the therapeutic potential of such compounds (Kulakov et al., 2015).

Safety And Hazards

Safety information for similar compounds often includes hazard statements like H315, H319, and H335, and precautionary statements like P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS.2ClH/c1-8(2,7-9)10-3-5-12(11)6-4-10;;/h3-7,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKLYAAFRWJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1CCS(=O)CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 3
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 4
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 5
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride
Reactant of Route 6
4-(1-Amino-2-methylpropan-2-yl)-1lambda4-thiomorpholin-1-one dihydrochloride

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